4-bromo-7H-pyrrolo[2,3-c]pyridazine chemical properties
4-bromo-7H-pyrrolo[2,3-c]pyridazine chemical properties
An In-Depth Technical Guide to 4-Bromo-7H-pyrrolo[2,3-c]pyridazine: Chemical Properties, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
4-Bromo-7H-pyrrolo[2,3-c]pyridazine (CAS: 1269823-70-2) is a highly specialized, bicyclic heteroaromatic building block increasingly utilized in modern medicinal chemistry[1]. Functioning as an electron-deficient bioisostere of traditional azaindoles, this fused pyrrolo-pyridazine scaffold is critical in the development of highly selective kinase inhibitors, particularly targeting Adaptor protein-2 associated kinase 1 (AAK1)[2] and Ataxia telangiectasia and Rad3-related (ATR) kinase[3]. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality, and field-validated experimental protocols for downstream functionalization.
Structural and Chemical Properties
The utility of 4-bromo-7H-pyrrolo[2,3-c]pyridazine stems from its unique electronic distribution. The fusion of a pyrrole ring to a 1,2-diazine (pyridazine) creates a system that is significantly less nucleophilic than standard pyrrolo[2,3-b]pyridines[4].
Table 1: Physicochemical and Structural Profile
| Property | Value / Description |
|---|---|
| Chemical Name | 4-bromo-7H-pyrrolo[2,3-c]pyridazine |
| CAS Registry Number | 1269823-70-2 |
| Molecular Formula | C6H4BrN3 |
| Molecular Weight | 198.02 g/mol |
| Scaffold Classification | Fused Bicyclic Heteroaromatic |
| Key Reactive Site | C4 (Electrophilic, Brominated)[2] |
| Hydrogen Bond Donors | 1 (N7-H) |
| Hydrogen Bond Acceptors | 2 (N1, N2 of the pyridazine core) |
Electronic Causality in Drug Design: The electron-withdrawing nature of the adjacent pyridazine nitrogens (N1, N2) stabilizes the core against oxidative degradation but deactivates the ring toward electrophilic aromatic substitution[4]. In the context of kinase active sites, the additional nitrogen at position 2 alters the electrostatic profile. For instance, when designing AAK1 inhibitors, substituting a standard 7-azaindole with a pyrrolo[2,3-c]pyridazine can induce electrostatic repulsion with the carbonyl backbone of hinge-region residues (e.g., Cys129)[2]. Consequently, structural optimization—specifically via cross-coupling at the C4-bromine handle—is required to re-establish high-affinity binding[2].
Synthetic Methodology and Functionalization Logic
The C4-bromine atom serves as the primary vector for diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions)[2][4]. Due to the electron-deficient nature of the pyridazine ring, oxidative addition of palladium is slower than in electron-rich aryl bromides, necessitating highly active catalysts and elevated temperatures. Furthermore, the acidic N7-proton must be masked to prevent catalyst poisoning and competitive N-arylation.
Caption: Workflow for functionalizing 4-bromo-7H-pyrrolo[2,3-c]pyridazine via cross-coupling.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4 Position
Causality & Self-Validation: The use of a biphasic solvent system (1,4-Dioxane/H2O) is critical. The water dissolves the inorganic base (K2CO3) and converts the boronic acid into the highly reactive, nucleophilic boronate species, while dioxane solubilizes the organic starting material. This prevents localized concentration gradients that lead to protodeboronation or homocoupling side-reactions.
Step-by-Step Methodology:
-
N7-Protection: Dissolve 4-bromo-7H-pyrrolo[2,3-c]pyridazine (1.0 eq) in anhydrous DMF at 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes, then add p-toluenesulfonyl chloride (TsCl, 1.1 eq). Stir for 2 hours at room temperature. Quench with ice water, extract with EtOAc, and concentrate to yield the N-tosyl intermediate[2].
-
Reagent Assembly: In an oven-dried Schlenk flask, combine the N-tosyl intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), and K2CO3 (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a strict argon atmosphere. Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M concentration relative to the bromide).
-
Reaction Execution: Degas the mixture via three consecutive freeze-pump-thaw cycles. Heat the sealed flask to 90 °C for 12 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material mass (m/z ~352 for the Ts-protected bromide) is fully consumed, replaced by the target mass.
-
Workup & Deprotection: Extract the crude mixture with EtOAc, dry over anhydrous Na2SO4, and concentrate. Dissolve the crude residue in THF/MeOH (1:1) and treat with 2M aqueous NaOH at 60 °C for 4 hours to cleave the tosyl group[2].
-
Purification: Purify via flash column chromatography on silica gel (DCM/MeOH gradient) to isolate the pure 4-aryl-7H-pyrrolo[2,3-c]pyridazine.
Pharmacological Applications: Kinase Targeting
The pyrrolo[2,3-c]pyridazine core is a privileged scaffold for designing inhibitors against kinases involved in viral entry and DNA damage response. Notably, derivatives of this scaffold have been patented for their potent inhibition of ATR kinase[3], a key regulator of the DNA damage checkpoint in oncology, and AAK1, a kinase implicated in clathrin-mediated endocytosis of neuropathological and viral agents[2].
Caption: Mechanism of AAK1 inhibition by pyrrolo[2,3-c]pyridazine derivatives.
Protocol 2: Kinase Binding Affinity Assay (Fluorimetric/Enzymatic)
Causality & Self-Validation: To validate target engagement of the synthesized C4-modified pyrrolo[2,3-c]pyridazines, an in vitro kinase assay is required. Pre-incubating the enzyme with the inhibitor before adding ATP ensures that thermodynamic equilibrium is reached, preventing false-negative results (underestimated potency) common with slow-binding heteroaromatic inhibitors.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock of the synthesized pyrrolo[2,3-c]pyridazine inhibitor in 100% anhydrous DMSO. Perform serial dilutions in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to create a 10-point concentration-response curve (1 nM to 10 µM).
-
Enzyme Incubation: In a 384-well low-volume microplate, incubate recombinant target kinase (e.g., AAK1 or ATR, final concentration 5 nM) with the inhibitor dilutions for exactly 30 minutes at 25 °C.
-
Reaction Initiation: Add the specific substrate peptide and ATP (at its predetermined Michaelis constant, Km , typically ~10 µM) to initiate the phosphorylation cascade.
-
Detection: After 60 minutes, add a luminescent ADP detection reagent (e.g., ADP-Glo™) to terminate the kinase reaction. This reagent depletes unreacted ATP and converts the generated ADP back to ATP, which is subsequently measured via a luciferase/luciferin reaction.
-
Data Analysis: Measure luminescence using a microplate reader. Plot the raw luminescence signals against the log of the inhibitor concentrations. Calculate the IC50 using a 4-parameter logistic (4PL) regression model to confirm the structure-activity relationship (SAR).
References
- ChemicalBook. "4-BROMO-7H-PYRROLO[2,3-C]PYRIDAZINE (CAS 1269823-70-2) Information." ChemicalBook.
- Verdonck, S., et al. "Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue." PMC (NIH).
- ChemRxiv. "Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds." ChemRxiv.
- Google Patents. "US10894052B2 - Heterocyclic inhibitors of ATR kinase." Google Patents.
Sources
- 1. 4-BROMO-7H-PYRROLO[2,3-C]PYRIDAZINE | 1269823-70-2 [chemicalbook.com]
- 2. Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10894052B2 - Heterocyclic inhibitors of ATR kinase - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
